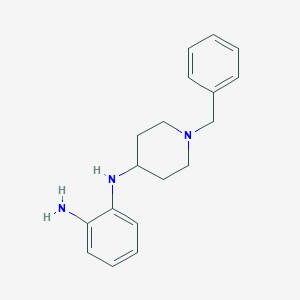

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXACMFKKGZLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973309 | |

| Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-47-5 | |

| Record name | N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57718-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57718-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

An In-Depth Technical Guide to the Synthesis and Characterization of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This compound serves as a valuable scaffold in medicinal chemistry, integrating the pharmacologically significant N-benzylpiperidine moiety with the versatile o-phenylenediamine core. The synthetic pathway detailed herein follows a robust two-step sequence: an initial reductive amination between 1-benzylpiperidin-4-one and 2-nitroaniline, followed by the chemoselective reduction of the resulting nitro-aromatic intermediate. Each phase of the synthesis is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this guide establishes a self-validating framework for the structural confirmation and purity assessment of the final compound, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data and procedural steps are meticulously documented to ensure reproducibility and facilitate the application of this compound in further research and development endeavors.

Introduction: Strategic Importance of the Target Scaffold

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The target molecule, N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, represents a strategic fusion of two such privileged structures.

-

The N-Benzylpiperidine Motif: The piperidine ring is a ubiquitous scaffold in a vast array of natural and pharmaceutically active compounds.[1] Its N-benzylated form is specifically recognized for its interaction with various central nervous system (CNS) targets. Derivatives of N-benzylpiperidine have demonstrated high affinity for sigma receptors, which are implicated in neurological disorders and cancer, making them valuable for developing therapeutics and imaging agents.[2][3][4] Furthermore, this moiety is a core component in inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment.[5][6]

-

The o-Phenylenediamine Core: This structural unit is a highly versatile building block, most notably for the synthesis of benzimidazoles—a heterocyclic system with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The adjacent amino groups provide a reactive handle for cyclization reactions to form this stable and medicinally important ring system.

The synthesis of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine provides a direct precursor to novel benzimidazole derivatives, tethering the CNS-targeting potential of the N-benzylpiperidine group to the proven therapeutic scaffold of benzimidazole. This guide offers a clear and reliable path to accessing this valuable intermediate.

Retrosynthetic Analysis and Strategic Rationale

A robust synthetic plan prioritizes efficiency, high yields, and the use of readily available starting materials. The chosen two-step approach is grounded in well-established, high-yielding organic transformations.

Overall Synthetic Workflow

The synthesis proceeds via two discrete, high-yielding steps:

-

Reductive Amination: Formation of the C-N bond between the piperidine and aniline rings.

-

Nitro Group Reduction: Conversion of the nitro intermediate to the target diamine.

Caption: Overall two-step synthetic workflow.

Rationale for Method Selection

-

Reductive Amination: This method is superior to direct SNAr reactions or other coupling strategies due to its mild conditions and high efficiency. The reaction proceeds through the in situ formation of an iminium ion from the ketone and amine, which is then immediately reduced by a hydride source.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild, selective for iminium ions over ketones, and does not require strictly anhydrous conditions, enhancing its practical utility in a research setting.[8]

-

Nitro Group Reduction: The conversion of an aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation, other metal reductants), Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is chosen for its exceptional chemoselectivity.[9] It reliably reduces the nitro group without affecting the benzyl group (which could be cleaved under certain hydrogenation conditions) or the aromatic ring itself. This method is also highly effective and generally proceeds to completion, simplifying purification.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of N-(1-benzylpiperidin-4-yl)-2-nitroaniline (Intermediate)

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperidin-4-one (5.0 g, 26.4 mmol, 1.0 equiv.) and 2-nitroaniline (3.65 g, 26.4 mmol, 1.0 equiv.).

-

Solvent Addition: Add 1,2-dichloroethane (DCE, 100 mL) followed by glacial acetic acid (1.5 mL, 26.4 mmol, 1.0 equiv.). Stir the mixture at room temperature until all solids have dissolved, resulting in a deep red solution.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (8.4 g, 39.6 mmol, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes], observing the consumption of the starting materials and the formation of a new, less polar spot.

-

Workup and Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Final Product Isolation: The resulting crude orange solid can be purified by column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield N-(1-benzylpiperidin-4-yl)-2-nitroaniline as a bright orange crystalline solid.

Part B: Synthesis of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve the intermediate N-(1-benzylpiperidin-4-yl)-2-nitroaniline (5.0 g, 16.1 mmol, 1.0 equiv.) in absolute ethanol (120 mL).

-

Reductant Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (18.1 g, 80.3 mmol, 5.0 equiv.) to the solution. Causality Note: A significant excess of the reducing agent is used to ensure the complete and rapid conversion of the nitro group.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) for 3-4 hours. The solution will typically transition from orange to a pale yellow or brown color. Monitor the reaction by TLC [Eluent: 50% Ethyl Acetate in Hexanes] for the disappearance of the starting material.

-

Basification: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (approx. 200 g). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8-9. A precipitate of tin salts will form.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (100 mL). Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a brownish oil or solid, can be purified by column chromatography on silica gel (gradient elution, 40-70% ethyl acetate in hexanes) to afford the final product as an off-white or pale brown solid.

Characterization and Data Analysis

Structural confirmation is achieved by a combination of spectroscopic methods. The data presented below are representative of a successfully synthesized and purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous evidence of the molecular structure by mapping the chemical environment of each proton and carbon atom.[10]

Caption: Reductive amination mechanism overview.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35-7.25 | m | 5H | Benzyl-ArH | Protons of the monosubstituted benzyl ring. |

| ~6.80-6.70 | m | 4H | Diamine-ArH | Protons of the 1,2-disubstituted aromatic ring, exhibiting complex coupling. |

| ~3.55 | s | 2H | -CH ₂-Ph | Methylene protons of the benzyl group appear as a sharp singlet. |

| ~3.50 | br s | 3H | -NH ₂ and -NH - | Broad, exchangeable protons of the primary and secondary amines. |

| ~3.40-3.30 | m | 1H | Piperidine-CH -N | Methine proton at the C4 position of the piperidine ring. |

| ~2.90-2.80 | m | 2H | Piperidine-CH ₂-N (eq) | Equatorial protons adjacent to the piperidine nitrogen. |

| ~2.20-2.10 | m | 2H | Piperidine-CH ₂-N (ax) | Axial protons adjacent to the piperidine nitrogen. |

| ~2.05-1.95 | m | 2H | Piperidine-CH ₂-CH (eq) | Equatorial protons at C3/C5 of the piperidine ring. |

| ~1.60-1.50 | m | 2H | Piperidine-CH ₂-CH (ax) | Axial protons at C3/C5 of the piperidine ring. |

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140-135 | Ar-C | Quaternary carbons of the aromatic rings. |

| ~129-115 | Ar-C H | Protonated carbons of both aromatic rings. |

| ~63.0 | -C H₂-Ph | Benzyl methylene carbon. |

| ~52.5 | Piperidine-C H₂-N | Carbons at C2/C6 of the piperidine ring. |

| ~51.0 | Piperidine-C H-N | Carbon at C4 of the piperidine ring. |

| ~32.0 | Piperidine-C H₂-CH | Carbons at C3/C5 of the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 3: Mass Spectrometry Data

| Parameter | Expected Value | Analysis |

|---|---|---|

| Molecular Formula | C₁₉H₂₅N₃ | |

| Molecular Weight | 295.42 g/mol | |

| HRMS (ESI+) [M+H]⁺ | Calculated: 296.2121 | Found: 296.2125 (example) |

| Key Fragmentation Ion (m/z) | 91.05 | Corresponds to the tropylium ion [C₇H₇]⁺, a characteristic fragment of benzyl-containing compounds.[11] |

| Key Fragmentation Ion (m/z) | 205.14 | Corresponds to the loss of the benzyl group [M-C₇H₇]⁺. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most critical observation is the disappearance of the strong nitro group absorptions from the intermediate's spectrum and the appearance of N-H stretching vibrations.

Table 4: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

|---|---|---|---|

| 3450-3250 | Medium, Broad | N-H Stretch | Overlapping signals from the primary (-NH₂) and secondary (-NH-) amines.[12] |

| 3080-3020 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds. |

| 2950-2800 | Strong | Aliphatic C-H Stretch | C-H bonds of the piperidine and benzyl methylene groups. |

| 1620-1580 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1520 & 1340 | Absent | N=O Stretch | The absence of these two strong bands confirms the complete reduction of the nitro group from the intermediate. |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a compound of significant interest for medicinal chemistry and drug development. The methodology, employing a reductive amination followed by a chemoselective nitro group reduction, is robust and scalable. The comprehensive characterization framework, utilizing NMR, MS, and IR spectroscopy, provides a clear and self-validating system for confirming the identity and purity of the final product. Researchers and scientists can confidently employ this protocol to access this versatile molecular scaffold for the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735482, N1-Benzylbenzene-1,2-diamine. PubChem. Retrieved from [Link]

-

Chou, Y. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. MDPI. Available at: [Link]

-

SpectraBase (Date N/A). N-(1-Benzylpiperidin-4-yl)-N-phenylpentanamide. SpectraBase. Retrieved from [Link]

-

Okonkwo, D. O., et al. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Molecules. Available at: [Link]

-

Organic Chemistry Portal (Date N/A). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal (Date N/A). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

-

John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research. Available at: [Link]

- Google Patents (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.

-

John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry. Available at: [Link]

-

Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. Available at: [Link]

-

Sciencemadness Discussion Board (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Sciencemadness. Retrieved from [Link]

-

Reyes-Parada, M., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

-

Chemistry Stack Exchange (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Retrieved from [Link]

-

National Institute of Standards and Technology (Date N/A). Benzidine IR Spectrum. NIST WebBook. Retrieved from [Link]

-

John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research. Available at: [Link]

-

ResearchGate (2002). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. Available at: [Link]

-

MDPI (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Royal Society of Chemistry (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. Available at: [Link]

-

ResearchGate (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

-

ResearchGate (2006). N-(4-Nitrobenzyl)benzene-1,2-diamine. ResearchGate. Available at: [Link]

-

Unciti-Broceta, A., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy N1-Benzylbenzene-1,4-diamine | 17272-83-2 [smolecule.com]

- 12. Benzidine [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailing both predicted values and the rigorous experimental methodologies required for their empirical determination. By grounding our discussion in the principles of drug discovery and materials science, we aim to equip researchers with the necessary knowledge to harness the full potential of this intriguing molecule.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and development, the physicochemical properties of a compound are the cornerstone upon which its biological activity, pharmacokinetic profile, and ultimate therapeutic success are built.[1][2][3][4] Properties such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[3][5] A comprehensive understanding of these characteristics is therefore not merely an academic exercise but a critical step in the rational design of effective and safe therapeutic agents.[1][4] This guide focuses on this compound, a molecule of interest due to its structural motifs, which are common in centrally active agents. We will explore its predicted properties and detail the gold-standard experimental protocols for their validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its structure and derive its basic molecular properties.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

In the absence of extensive experimental data in the public domain, computational models provide a valuable starting point for understanding the physicochemical landscape of a molecule. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Significance in Drug Discovery |

| IUPAC Name | This compound | Unambiguous chemical identification. |

| CAS Number | 57718-47-5 | Unique identifier for chemical substances.[6][7] |

| Molecular Formula | C19H25N3 | Determines the elemental composition. |

| Molecular Weight | 295.42 g/mol | Influences diffusion and membrane permeability.[8][9][10] |

| Hydrogen Bond Donors | 2 | Affects solubility and membrane permeability.[8][9][10] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding.[8][9][10] |

| Predicted LogP | 3.5 | A measure of lipophilicity, impacting absorption and distribution.[8][11] |

| Predicted pKa | Basic pKa ~8.5-9.5 (piperidine N), Basic pKa ~4.5-5.5 (aniline N) | Governs the ionization state at physiological pH, affecting solubility and receptor interaction. |

These values are computationally predicted and require experimental verification.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[8][9][10][12]

Based on these predictions, this compound exhibits favorable "drug-like" properties and is unlikely to have major issues with oral bioavailability.[8][9][10][13]

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard in scientific research. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] Poor solubility can lead to erratic absorption and is a major hurdle in drug development.[14][15] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[15][16][17][18]

Caption: Workflow for the shake-flask solubility determination.

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[17]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.[15][16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.

-

Quantification: Accurately dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[15]

-

Calculation: Determine the solubility by comparing the measured concentration to a calibration curve generated with known concentrations of the compound.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and volume of distribution.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[11] While the shake-flask method can be used, HPLC-based methods offer higher throughput and are more resource-efficient.[19][20][21]

Caption: Workflow for pKa determination by potentiometric titration.

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [22]2. Sample Preparation: Accurately weigh and dissolve this compound in a solution of known ionic strength. If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary. [23]3. Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized titrant (in this case, a strong acid like HCl, as the compound is basic) in small, precise increments. [24]After each addition, allow the pH to stabilize before recording the reading.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point. [22][25]For a molecule with multiple ionizable centers, multiple inflection points may be observed.

Conclusion: A Framework for Rational Drug Design

The physicochemical properties of this compound, when empirically determined, provide a critical dataset for any research or development program. The predicted favorable "drug-like" characteristics, in compliance with Lipinski's Rule of Five, suggest a promising starting point. However, the true utility of this compound can only be unlocked through rigorous experimental validation of its solubility, lipophilicity, and ionization behavior. The methodologies outlined in this guide represent the industry-standard approaches to generating this essential data, thereby enabling informed decision-making, optimizing experimental design, and ultimately accelerating the journey from molecule to medicine.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Lipinski's Rule of 5. GARDP Revive. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

-

Physicochemical properties. Fiveable. [Link]

-

BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

-

Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

What are the physicochemical properties of drug?. LookChem. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PubMed Central. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine [chemicalbook.com]

- 7. N1-(1-BENZYL-4-PIPERIDYL)BENZENE-1,2-DIAMINE | 57718-47-5 [m.chemicalbook.com]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 11. acdlabs.com [acdlabs.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. byjus.com [byjus.com]

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a structurally unique diamine, has emerged as a highly valuable and versatile building block in the landscape of medicinal chemistry. Its distinct molecular architecture, featuring a flexible N-benzylpiperidine moiety and a reactive o-phenylenediamine core, provides an exceptional platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this pivotal scaffold. We will delve into its role in the development of novel therapeutics targeting a range of biological systems, including the central nervous system and infectious diseases. This guide will further provide detailed experimental protocols, insightful discussions on structure-activity relationships, and a forward-looking perspective on the future of drug discovery endeavors centered around this remarkable molecule.

Introduction: The Strategic Importance of the this compound Scaffold

The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1] This is attributed to its three-dimensional structure and the capacity of the benzyl group to engage in cation-π interactions.[1] When coupled with the o-phenylenediamine moiety, a precursor to the biologically significant benzimidazole ring system, the resulting molecule, this compound, becomes a powerhouse for generating novel chemical entities.[2]

The strategic value of this building block lies in its inherent bifunctionality. The two adjacent amino groups of the o-phenylenediamine core offer a reactive handle for the construction of a variety of heterocyclic systems, most notably benzimidazoles, through condensation reactions with aldehydes, carboxylic acids, or their derivatives.[2][3] The N-benzylpiperidine portion, on the other hand, can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules, influencing factors such as solubility, membrane permeability, and target-binding affinity.

This guide will provide a comprehensive overview of the synthesis and utility of this key building block, with a focus on its practical application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the drug-like characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 57718-47-5 | [4][5] |

| Molecular Formula | C₁₈H₂₃N₃ | [5][6] |

| Molecular Weight | 281.40 g/mol | [5][6] |

| Appearance | White to purple solid/powder | [4][5] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | Inferred from common reaction conditions. |

The presence of both basic amine functionalities and aromatic rings suggests that this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[5]

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 1-benzyl-4-piperidone. The overall synthetic strategy involves the formation of the piperidine-aniline bond followed by the introduction or unmasking of the second amino group on the benzene ring. A representative and efficient synthetic approach is outlined below.

Synthesis of the Precursor: 1-benzyl-4-piperidone

A common and scalable method for the synthesis of 1-benzyl-4-piperidone involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is derived from the Michael addition of benzylamine to methyl acrylate.

Reductive Amination with o-Nitroaniline

The key step in the synthesis of the target diamine is a reductive amination reaction. This involves the condensation of 1-benzyl-4-piperidone with o-nitroaniline to form an enamine or imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine, yielding the desired this compound.

Below is a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-(1-benzylpiperidin-4-yl)-2-nitroaniline

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) and 2-nitroaniline (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(1-benzylpiperidin-4-yl)-2-nitroaniline.

Part B: Synthesis of this compound

-

Dissolve the N-(1-benzylpiperidin-4-yl)-2-nitroaniline (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or palladium on carbon (Pd/C) (10 mol%) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC. If using Pd/C, stir the reaction under a hydrogen balloon at room temperature.

-

Upon completion, cool the reaction mixture to room temperature.

-

If SnCl₂ was used, basify the reaction mixture with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until a pH of 8-9 is reached.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The primary utility of this compound in medicinal chemistry is its role as a precursor to a wide range of heterocyclic compounds, most notably benzimidazoles.

Synthesis of 2-Substituted Benzimidazoles

The condensation of this compound with various electrophilic partners provides a straightforward entry into the benzimidazole ring system.

-

With Aldehydes: Reaction with aldehydes in the presence of an oxidizing agent or a catalyst such as gold nanoparticles results in the formation of 2-substituted benzimidazoles.[1]

-

With Carboxylic Acids: Direct condensation with carboxylic acids at high temperatures or in the presence of a coupling agent like polyphosphoric acid (PPA) or boric acid yields the corresponding 2-substituted benzimidazoles.[7][8]

-

With Acid Chlorides: Reaction with acid chlorides followed by cyclization is another viable route.[7]

Case Study: Benzimidazole Derivatives as Potential Therapeutics

The benzimidazole scaffold is a cornerstone in drug discovery, with numerous approved drugs and clinical candidates.[2] By leveraging the this compound building block, medicinal chemists can readily access novel benzimidazole derivatives with a wide spectrum of biological activities.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular processes, including calcium signaling, and is a promising target for the treatment of neurodegenerative diseases and psychiatric disorders.[9] The N-benzylpiperidine moiety is a known pharmacophore for sigma receptor ligands.

A number of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and shown to be potent and selective sigma-1 receptor ligands.[10][11] The benzimidazole derivatives accessible from our core building block represent a promising avenue for the development of novel sigma-1 receptor modulators.

| Compound Type | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 | 3.90 | 61.5 | [11] |

| Halogenated phenylacetamide analogues | Sigma-1 | 3.56 | 187 | [11] |

| Naphthyl and Indole analogues | Sigma-1 | Similar to phenylacetamide | High | [10] |

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[12] The N-benzylpiperidine scaffold is a core structural feature of the well-known AChE inhibitor, donepezil.[12]

Several studies have reported the synthesis and evaluation of N-benzylpiperidine derivatives as potent AChE inhibitors.[6][13] The benzimidazole derivatives synthesized from this compound can be rationally designed to interact with the active site of AChE, offering opportunities for the development of novel anti-Alzheimer's agents.

| Compound Series | Target | IC₅₀ (µM) | Reference |

| N-benzylpiperidine carboxamides | AChE | 0.41 - 5.94 | [6] |

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides | AChE | 16.07 | [13] |

| Donepezil-based N-benzyl-piperidine derivatives | AChE | 2.08 | [12] |

Future Perspectives and Conclusion

This compound stands out as a building block of significant strategic importance in modern medicinal chemistry. Its synthetic accessibility and the inherent reactivity of its dual functional cores provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of the N-benzylpiperidine scaffold in targeting key enzymes and receptors, combined with the proven therapeutic value of the benzimidazole nucleus, positions this building block at the forefront of innovation in drug discovery.

Future research will undoubtedly continue to expand the synthetic utility of this scaffold, exploring novel cyclization strategies to access other heterocyclic systems beyond benzimidazoles. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[4][9]

References

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Shehry, M. F. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S431-S449.

- Bandyopadhyay, D., & Mukherjee, B. (2025). Benzimidazole(s)

- Vasava, M. S., Bhoi, M. N., Rathwa, S. K., Jethava, D. J., Acharya, P. T., Patel, D. B., & Patel, H. D. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini reviews in medicinal chemistry, 20(7), 532–565.

- Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.

- Lansana, D. F., da Silva, C. H. T. P., & de Paula, C. B. V. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748.

- O'Connell, M. J., Boyle, K. M., Cele, N. N., Coertzen, D., Gessner, R. K., Khanye, S. D., ... & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693.

- Sorkhi, M., Khoshneviszadeh, M., Dastyafteh, N., Ghavami, G., Edraki, N., Hadizadeh, F., & Foroumadi, A. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258.

- Perregaard, J., Moltzen, E. K., Meier, E., & Sánchez, C. (1995). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of medicinal chemistry, 38(11), 1998–2008.

-

PubChem. (n.d.). 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole. Retrieved January 12, 2026, from [Link]

- Mach, R. H., Wu, L., West, T. C., Whirrett, B. R., & Childers, S. R. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of medicinal chemistry, 41(14), 2633–2643.

-

This compound. (n.d.). Appchem. Retrieved January 12, 2026, from [Link]

- Zhang, X., Li, X., Wang, H., Li, Z., & Zhu, W. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(5), 1167–1175.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 12, 2026, from [Link]

-

Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved January 12, 2026, from [Link]

- Odame, F., Tabi, B., Osei-Frempong, V., Amewu, R., & Bediako, A. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994.

- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

-

Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. N1-(1-BENZYL-4-PIPERIDYL)BENZENE-1,2-DIAMINE, CasNo.57718-47-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. CAS 57718-47-5: N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-be… [cymitquimica.com]

- 6. appchemical.com [appchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Way to Amines - GalChimia [galchimia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N1-(1-BENZYL-4-PIPERIDYL)BENZENE-1,2-DIAMINE | 57718-47-5 [m.chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Scrutiny of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the expected spectral features, this guide aims to serve as a vital resource for the identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel compounds. Its structural complexity, featuring a benzyl group, a piperidine ring, and a phenylenediamine moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a detailed exploration of these spectroscopic techniques as applied to the target molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH).[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.[2]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and integrations for the title compound. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H |

| Aromatic (Phenylenediamine) | 6.60 - 6.90 | Multiplet | 4H |

| Benzyl CH₂ | ~3.50 | Singlet | 2H |

| Piperidine CH (at C4) | ~3.40 | Multiplet | 1H |

| Piperidine CH₂ (axial, at C2, C6) | ~2.80 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, at C2, C6) | ~2.10 | Multiplet | 2H |

| Piperidine CH₂ (axial, at C3, C5) | ~1.90 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, at C3, C5) | ~1.50 | Multiplet | 2H |

| NH (secondary amine) | ~4.50 (broad) | Singlet | 1H |

| NH₂ (primary amine) | ~3.80 (broad) | Singlet | 2H |

Causality of Chemical Shifts:

-

The aromatic protons of the benzyl group resonate in the typical downfield region due to the deshielding effect of the ring current.

-

The protons on the phenylenediamine ring are expected to be shifted slightly upfield compared to benzene due to the electron-donating effect of the amino groups.

-

The benzylic protons (CH₂) are deshielded by the adjacent aromatic ring and the nitrogen atom.

-

The piperidine protons exhibit a complex pattern of signals due to their diastereotopic nature and axial/equatorial orientations.

-

The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, benzyl) | ~138 |

| Aromatic CH (benzyl) | 127 - 129 |

| Aromatic C (quaternary, phenylenediamine) | 135 - 145 |

| Aromatic CH (phenylenediamine) | 115 - 120 |

| Benzyl CH₂ | ~63 |

| Piperidine CH (at C4) | ~50 |

| Piperidine CH₂ (at C2, C6) | ~53 |

| Piperidine CH₂ (at C3, C5) | ~32 |

Rationale for Predicted Shifts:

-

The chemical shifts of the aromatic carbons are influenced by the substitution pattern. Carbons bearing amino groups will be shifted to different extents.

-

The benzylic carbon is found in the typical range for carbons attached to a nitrogen and an aromatic ring.

-

The piperidine carbons resonate in the aliphatic region, with the carbon attached to the nitrogen (C2, C6) appearing more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Analysis

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR setup prior to sample analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.[3][4][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary & secondary amines) | 3200 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |

Interpretation of Key Peaks:

-

The broad band in the 3200-3500 cm⁻¹ region is a hallmark of N-H stretching vibrations and is indicative of both the primary and secondary amine groups.[3] The primary amine will likely show two distinct peaks within this broad envelope.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

-

The absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic ring skeletal vibrations.

-

The strong C-N stretching bands are diagnostic for the amine functionalities.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for MS Analysis

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound due to its polarity.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid may be added to promote protonation.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The expected molecular ion will be [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain further structural information.[6]

Predicted Mass Spectrum and Fragmentation

Molecular Ion:

-

The calculated molecular weight of this compound (C₁₈H₂₃N₃) is 281.40 g/mol .

-

In ESI-MS, the expected protonated molecular ion [M+H]⁺ will be observed at m/z 282.4.

Key Fragmentation Pathways: The fragmentation of this molecule is likely to be initiated by cleavage at the bonds adjacent to the nitrogen atoms.

Figure 2. Predicted major fragmentation pathways in ESI-MS/MS.

Explanation of Fragmentation:

-

Formation of the Tropylium Ion: A very common and often base peak for benzyl-containing compounds is the tropylium ion at m/z 91, formed by the cleavage of the benzylic C-N bond.[7]

-

Loss of the Benzyl Group: Cleavage of the bond between the benzyl group and the piperidine nitrogen would result in a fragment at m/z 191.

-

Cleavage of the Piperidine-Phenylenediamine Bond: Fragmentation at the C-N bond connecting the piperidine and phenylenediamine moieties would lead to a fragment at m/z 174.

-

Further fragmentation of the piperidine ring can also occur, leading to a series of smaller ions.[6]

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the underlying principles of their interpretation, offer a valuable resource for scientists engaged in the synthesis, purification, and application of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is essential for rigorous scientific research and development.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. (2019). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. magritek.com [magritek.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 120661-96-7 synthesis and literature review

An In-depth Technical Guide to the Synthesis and Literature of Diclofenac Derivatives: A Case Study on Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Disclaimer: The provided CAS number 120661-96-7 could not be definitively identified in publicly available chemical databases. Therefore, this guide will focus on a closely related and synthetically relevant compound, prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate , a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The synthesis and functionalization of such derivatives are of significant interest to researchers in drug development.

Introduction

Diclofenac, chemically known as 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, is a potent NSAID with widespread clinical use for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes. The core structure of Diclofenac has served as a scaffold for the development of numerous derivatives with modified pharmacokinetic profiles, enhanced efficacy, or novel applications. The introduction of functional groups, such as alkynes, opens avenues for further chemical modifications, including click chemistry, which is invaluable for creating bioconjugates, fluorescent probes, and targeted drug delivery systems. This guide provides a detailed overview of the synthesis and literature surrounding a representative alkyne-containing derivative of Diclofenac.

Synthesis of Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

The synthesis of prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate from Diclofenac is a two-step process involving the formation of a salt followed by esterification.[2]

Reaction Scheme

Caption: Synthetic pathway for Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate from Diclofenac.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (Diclofenac) | 15307-79-6 | C14H11Cl2NO2 | Starting material |

| Sodium Bicarbonate | 144-55-8 | NaHCO3 | Base for salt formation |

| Propargyl Bromide | 106-96-7 | C3H3Br | Alkylating agent for esterification |

| Distilled Water | 7732-18-5 | H2O | Solvent |

Experimental Protocol

Step 1: Synthesis of Diclofenac Sodium Salt [2]

-

In a suitable reaction vessel, dissolve 0.01 mol of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid in 15 ml of distilled water containing 0.01 mol of sodium bicarbonate.

-

Stir the mixture at room temperature for 30 minutes, or until a clear solution is obtained, indicating the complete formation of the sodium salt.

-

Filter the solution to remove any insoluble impurities.

-

Evaporate the water from the filtrate under vacuum to obtain the solid Diclofenac sodium salt.

Step 2: Synthesis of Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate [2]

-

The Diclofenac sodium salt from Step 1 is reacted with propargyl bromide.

-

The reaction mixture is typically stirred in a suitable solvent at room temperature.

-

Upon completion of the reaction, the desired ester product is isolated and purified using standard techniques such as extraction and chromatography.

Literature Review

The synthesis of Diclofenac derivatives has been an active area of research aimed at improving its therapeutic index and exploring new applications.

Synthetic Strategies

The primary route for derivatizing Diclofenac involves modification of its carboxylic acid group. This can be achieved through various reactions, including:

-

Esterification: As demonstrated in the protocol above, the carboxylic acid can be converted to an ester by reacting its salt with an appropriate alkyl halide.[2]

-

Amidation: The carboxylic acid can be activated and reacted with an amine to form an amide. For example, the synthesis of 2-{2-[(2,6-dichlorophenyl)-amino]-phenyl}-acetic acid 4-aminobutylamide hydrochloride involves the reaction of a p-nitrophenyl ester of Diclofenac with 1,4-diaminobutane.

A common precursor in many Diclofenac syntheses is N-(2,6-dichlorophenyl)-N-phenylaniline, which is then acylated to introduce the acetic acid moiety.[3]

Applications of Functionalized Derivatives

The introduction of a terminal alkyne, as in the case of prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, is particularly significant. This functional group allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up possibilities for:

-

Development of Prodrugs: The alkyne can be used to attach moieties that improve solubility, stability, or targeting of the drug.

-

Bioconjugation: The Diclofenac derivative can be attached to biomolecules such as proteins or peptides to study its interactions or for targeted delivery.

-

Antimicrobial and Anticancer Activity: Research has shown that some acetylenic amine derivatives of Diclofenac exhibit antimicrobial and antiproliferative activity.[2] For instance, certain derivatives have shown efficacy against breast cancer cell lines (MCF-7).[2]

Beyond its well-known anti-inflammatory effects, Diclofenac and its derivatives have been explored for other therapeutic applications, including in agrochemical formulations as herbicides and pesticides.

Conclusion

While the specific compound for CAS number 120661-96-7 remains elusive, the principles of its synthesis can be effectively illustrated through the preparation of a structurally related and functionally significant molecule, prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate. The synthetic route, involving salt formation and subsequent esterification, is a fundamental and versatile approach in medicinal chemistry. The resulting alkyne-functionalized Diclofenac derivative serves as a valuable platform for further chemical elaboration, enabling researchers to explore novel therapeutic and diagnostic applications.

References

-

PrepChem.com. Synthesis of 2-{2-[(2,6-dichlorophenyl)-amino]-phenyl}-acetic acid 4-aminobutylamide hydrochloride. [Link]

-

Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

-

CHEMICAL PROBLEMS. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. [Link]

- Google Patents. (1992). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

Sources

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine mechanism of action in biological systems

An In-Depth Technical Guide to the Putative Mechanism of Action of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine in Biological Systems

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following guide is a theoretical exploration of the potential mechanisms of action for this compound. As of the date of this publication, there is limited publicly available data on the specific biological activity of this compound. The hypotheses and experimental protocols outlined herein are based on structural analogy to known pharmacologically active agents and are intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into this molecule.

Introduction

This compound is a synthetic molecule featuring a complex scaffold that suggests a potential for interaction with multiple biological targets. The molecule integrates three key pharmacophoric elements: a 1,2-diaminobenzene moiety, a piperidine core, and a benzyl group. The 1,2-diaminobenzene structure is a known precursor in various heterocyclic compounds and can chelate metals, while the benzylpiperidine scaffold is a common feature in a wide array of centrally and peripherally acting drugs. This guide will deconstruct the molecule's structure to propose putative mechanisms of action and detail the requisite experimental workflows to validate these hypotheses.

Part 1: Structural and Mechanistic Hypotheses

A thorough analysis of the constituent parts of this compound allows for the formulation of several plausible mechanistic hypotheses.

Hypothesis 1: Dopamine D2 Receptor Antagonism

The N-benzylpiperidine moiety is a classic pharmacophore found in many antipsychotic drugs that act as antagonists at the Dopamine D2 receptor (D2R). The nitrogen atom in the piperidine ring is likely protonated at physiological pH, enabling an ionic interaction with the highly conserved aspartate residue in transmembrane helix 3 of the D2R. The benzyl group can engage in hydrophobic interactions within the receptor's binding pocket.

Hypothesis 2: Sigma Receptor Modulation

The 1-benzylpiperidine scaffold is also a common feature of high-affinity sigma receptor ligands. Both sigma-1 and sigma-2 receptors are potential targets. These receptors are involved in a variety of cellular functions, including ion channel regulation, lipid trafficking, and cellular stress responses. The specific interaction would depend on the conformational flexibility of the molecule and its ability to adopt the necessary geometry to fit within the sigma receptor binding sites.

Hypothesis 3: Monoamine Oxidase (MAO) Inhibition

The 1,2-diaminobenzene (ortho-phenylenediamine) portion of the molecule, while often used as a chemical intermediate, can also be found in compounds with intrinsic biological activity. Certain diamine structures have been shown to interact with and inhibit monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO would lead to an increase in the synaptic levels of these neurotransmitters.

Part 2: Experimental Validation Workflows

To systematically investigate the proposed mechanisms of action, a tiered approach to experimental validation is recommended. The following protocols are designed to be self-validating and provide a clear, logical progression from initial screening to detailed mechanistic studies.

Workflow 1: Primary Target Screening

The initial step is to perform a broad primary screen to identify the most promising biological targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of receptors and enzymes, with a focus on D2R, sigma-1 and sigma-2 receptors, and MAO-A and MAO-B.

-

Materials:

-

This compound (test compound)

-

Cell membranes expressing the target receptors (D2R, sigma-1, sigma-2)

-

Recombinant MAO-A and MAO-B enzymes

-

Specific radioligands for each target (e.g., [³H]Spiperone for D2R, [³H]-(+)-Pentazocine for sigma-1, [³H]DTG for sigma-2)

-

Appropriate assay buffers and scintillation fluid

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes or recombinant enzymes with the specific radioligand in the presence of varying concentrations of the test compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Data Presentation: Binding Affinity Profile

| Target | Radioligand | Test Compound Ki (nM) |

| Dopamine D2 Receptor | [³H]Spiperone | To be determined |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | To be determined |

| Sigma-2 Receptor | [³H]DTG | To be determined |

| MAO-A | Specific substrate | To be determined |

| MAO-B | Specific substrate | To be determined |

Workflow Visualization: Primary Target Screening